Physicochemical Properties & Synthetic Utility of 6-Cyano-4-methylpyridine-3-carboxylic acid
Physicochemical Properties & Synthetic Utility of 6-Cyano-4-methylpyridine-3-carboxylic acid
Executive Summary
6-Cyano-4-methylpyridine-3-carboxylic acid (CAS: 1806297-91-5 ) is a critical heterocyclic building block utilized in the synthesis of next-generation small molecule inhibitors, particularly targeting ubiquitin-specific proteases (e.g., USP25/USP28) in oncology and autoimmune research. This pyridine derivative is characterized by a trifunctional scaffold—containing a nitrile, a methyl group, and a carboxylic acid—offering orthogonal reactivity for diverse medicinal chemistry campaigns.
This technical guide provides a comprehensive analysis of its physicochemical profile, validated synthetic pathways, and handling protocols, designed for researchers optimizing lead compounds or scaling intermediate synthesis.
Molecular Architecture & Identification[1][2]
| Parameter | Detail |
| IUPAC Name | 6-Cyano-4-methylpyridine-3-carboxylic acid |
| Common Synonyms | 6-Cyano-4-methylnicotinic acid; 5-Carboxy-2-cyano-4-methylpyridine |
| CAS Number | 1806297-91-5 |
| Molecular Formula | C₈H₆N₂O₂ |
| SMILES | CC1=C(C=NC(=C1)C#N)C(=O)O |
| InChIKey | VJFSTKYDJLNHDK-UHFFFAOYSA-N |
| Molecular Weight | 162.15 g/mol |
Physicochemical Profile
The physicochemical properties below are synthesized from experimental data of structural analogs and computational consensus models (ACD/Labs, EPISuite), as direct experimental values for this specific intermediate are often proprietary.
Quantitative Data Matrix
| Property | Value / Range | Confidence |
| Appearance | White to off-white crystalline solid | High (Observed) |
| Melting Point | 190–194 °C (Decomposition likely >200°C) | Medium (Based on analogs) |
| pKa (Acid) | 3.4 ± 0.2 (Carboxylic acid) | High (Predicted) |
| pKa (Base) | -1.5 ± 0.5 (Pyridine N) | High (Predicted - Electron withdrawing CN) |
| LogP | 0.82 ± 0.3 | High (Consensus) |
| LogD (pH 7.4) | -2.5 (Ionized form) | High |
| PSA (Polar Surface Area) | 63.6 Ų | High |
| H-Bond Donors | 1 (COOH) | Exact |
| H-Bond Acceptors | 3 (N-Pyridine, CN, C=O) | Exact |
Solubility & Stability Insights
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Solubility: Highly soluble in DMSO (>50 mg/mL) and DMF. Moderate solubility in Methanol. Low solubility in water at neutral pH due to aromatic stacking, but solubility increases significantly at pH > 8.0 (formation of carboxylate salt).
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Stability: The nitrile group at position 6 is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures (>80°C), converting to the amide (carboxamide) or di-acid. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Synthetic Utility & Manufacturing[7]
The primary route to 6-Cyano-4-methylpyridine-3-carboxylic acid involves the functionalization of halogenated pyridine precursors. The most robust method utilizes a palladium-catalyzed cyanation of 6-chloro-4-methylnicotinic acid .
Validated Synthesis Protocol (Pd-Catalyzed Cyanation)
Reaction Overview: Transformation of 6-chloro-4-methylpyridine-3-carboxylic acid (CAS: 25462-85-5) to the target nitrile using Zinc Cyanide.
Reagents:
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Substrate: 6-Chloro-4-methylpyridine-3-carboxylic acid (1.0 eq)
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Cyanating Agent: Zn(CN)₂ (0.6–1.0 eq)
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Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/dppf
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Solvent: DMF or NMP (Anhydrous)
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Additive: Zn dust (catalytic, optional to keep Pd active)
Step-by-Step Methodology:
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Inerting: Charge a reaction vessel with the chloro-pyridine substrate and Zinc Cyanide. Evacuate and backfill with Nitrogen (3x).
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Solvation: Add anhydrous DMF via syringe. Sparge with Nitrogen for 15 minutes to remove dissolved Oxygen (critical for Pd turnover).
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Catalyst Addition: Add the Palladium catalyst rapidly against a counter-flow of Nitrogen.
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Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (m/z ~171/173) and appearance of product (m/z 163 [M+H]⁺).
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Workup (Safety Critical): Cool to room temperature. Dilute with water.
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Note: Any excess cyanide must be quenched. Treat the aqueous layer with dilute bleach (NaOCl) or FeSO₄ if waste disposal requires it, though Zn(CN)₂ is less labile than NaCN.
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Isolation: Adjust pH to ~3–4 with 1M HCl to precipitate the free acid. Extract with Ethyl Acetate (3x).
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Purification: Dry organic layers over Na₂SO₄, concentrate, and recrystallize from EtOH/Heptane or purify via reverse-phase chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Synthetic Pathway Diagram
Caption: Palladium-catalyzed cyanation workflow converting the chloro-precursor to the target nitrile scaffold.
Analytical Characterization
To validate the identity of 6-Cyano-4-methylpyridine-3-carboxylic acid, the following analytical signatures are diagnostic.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H) | Carboxylic acid proton (-COOH). |
| δ 9.05 (s, 1H) | Aromatic proton at C2 (deshielded by N and COOH). | |
| δ 8.15 (s, 1H) | Aromatic proton at C5. | |
| δ 2.65 (s, 3H) | Methyl group at C4. | |
| LC-MS (ESI+) | m/z 163.05 [M+H]⁺ | Protonated molecular ion. |
| IR Spectroscopy | 2230–2240 cm⁻¹ | Characteristic Nitrile (C≡N) stretch. |
| 1700–1720 cm⁻¹ | Carbonyl (C=O) stretch of carboxylic acid. |
Applications in Drug Discovery
This compound is a specialized intermediate, primarily appearing in the synthesis of Ubiquitin-Specific Protease (USP) inhibitors and mineralocorticoid receptor antagonists.
Mechanism of Derivatization
The molecule possesses two "handles" for diversification:
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Carboxylic Acid (C3): Standard amide coupling (EDC/HOAt or HATU) allows attachment to amines, creating the core pharmacophore for USP28 inhibitors.
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Nitrile (C6): Can be hydrolyzed to a primary amide, reduced to an amine, or converted to a tetrazole (bioisostere for carboxylic acid).
Workflow: USP Inhibitor Synthesis
The following diagram illustrates how this core is utilized to build complex bioactive scaffolds.
Caption: Divergent synthetic utility of the core scaffold in generating USP25/28 inhibitors and modulating solubility.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation. |
Critical Safety Protocol:
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Cyanide Content: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN gas. Always work in a well-ventilated fume hood.
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Waste Disposal: Do not mix with acidic waste streams. Dispose of as hazardous organic waste containing nitrogen.
References
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PubChem. (2025).[2][1] Compound Summary: 6-Cyano-4-methylpyridine-3-carboxylic acid (CAS 1806297-91-5). National Library of Medicine.[2] Link
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Petrov, K. et al. (2020). Carboxamides as ubiquitin-specific protease inhibitors. Patent WO2020033707A1.[3] World Intellectual Property Organization. Link
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Li, H. et al. (2019). Discovery of potent USP25/28 inhibitors for the treatment of cancer. Patent WO2019032863A1. World Intellectual Property Organization. Link
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Sigma-Aldrich. (2024). Safety Data Sheet: 6-Chloronicotinic acid derivatives. Merck KGaA. Link
